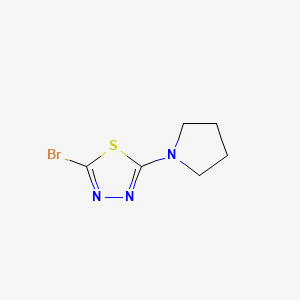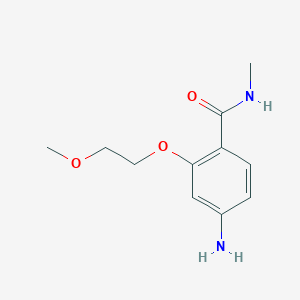
2-Bromo-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole
Vue d'ensemble
Description
“2-Bromo-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole” is a chemical compound with the empirical formula C9H11BrN2 . It is a solid substance and has a molecular weight of 227.10 .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole” can be represented by the SMILES stringBrc1ccc(cn1)N2CCCC2 . The InChI code for this compound is 1S/C9H11BrN2/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 . Physical And Chemical Properties Analysis
“2-Bromo-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole” is a solid substance . It has a molecular weight of 227.10 . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Structural and Vibrational Studies
- Intramolecular Hydrogen Bonding : Studies on the spectroscopic and physicochemical properties of related thiadiazol-pyrrolidin-2-ol species reveal the importance of intramolecular OH⋯N hydrogen bonding in determining their conformational properties. This is significant for understanding the behavior of similar compounds like 2-Bromo-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole in various applications (Laurella & Erben, 2016).
Synthesis of Functionalized Frameworks
- Facile Synthesis Approach : A method for synthesizing highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks demonstrates the efficiency and versatility of producing bisheterocyclic molecules, which could include derivatives of 2-Bromo-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole (Belveren et al., 2017).
Photodynamic Therapy Applications
- Photosensitizers for Cancer Treatment : A study on zinc phthalocyanine derivatives substituted with thiadiazole groups, similar to 2-Bromo-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole, highlights their potential as Type II photosensitizers in photodynamic therapy for cancer due to their excellent photophysical properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Photovoltaic Device Applications
- Organic Photovoltaic Cells : Thiadiazole derivatives have been utilized in the development of conjugated main-chain polymers for organic photovoltaic cells, demonstrating how compounds like 2-Bromo-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole could be relevant in renewable energy technologies (Lee et al., 2010).
Antibacterial and Antimycobacterial Activity
- Biological Activity : The synthesis of thiadiazole derivatives has shown interesting antibacterial and antimycobacterial activities, indicating potential applications of 2-Bromo-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole in the development of new antimicrobial agents (Singh et al., 2010).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-5-pyrrolidin-1-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3S/c7-5-8-9-6(11-5)10-3-1-2-4-10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKUKIRCJIXIHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399940.png)

![N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine](/img/structure/B1399943.png)


![4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399949.png)


![2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B1399956.png)